Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Antitumour Ehrlich ascites 5‑Nitro‑dihydrothymine ester SAR

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0), systematically also referred to as 4-acetyloxy-5-nitro-4,5-dihydrothymine, is a synthetic dihydropyrimidinedione bearing a 5-nitro and a 6-acetyloxy substituent on the saturated pyrimidine ring. The compound belongs to the broader class of 5-nitro-4,5-dihydrothymine esters, which were originally explored as antitumour prodrugs; within this series, the acetyl ester represents the simplest aliphatic acyloxy member, with a molecular formula of C₇H₉N₃O₆ and a molecular weight of 231.16 g mol⁻¹.

Molecular Formula C7H9N3O6
Molecular Weight 231.16 g/mol
CAS No. 82531-52-0
Cat. No. B15191988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
CAS82531-52-0
Molecular FormulaC7H9N3O6
Molecular Weight231.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13)
InChIKeyKZBPVYHYAXMPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0): Core Identity, Chemical Class & Procurement Baseline


Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0), systematically also referred to as 4-acetyloxy-5-nitro-4,5-dihydrothymine, is a synthetic dihydropyrimidinedione bearing a 5-nitro and a 6-acetyloxy substituent on the saturated pyrimidine ring [1]. The compound belongs to the broader class of 5-nitro-4,5-dihydrothymine esters, which were originally explored as antitumour prodrugs; within this series, the acetyl ester represents the simplest aliphatic acyloxy member, with a molecular formula of C₇H₉N₃O₆ and a molecular weight of 231.16 g mol⁻¹ [2]. Its primary documented biological context is the inhibition of tumour cell growth, first reported in Ehrlich ascites models alongside its benzoyl and chloroacetyl congeners [3].

Why 5‑Nitro‑Dihydrothymine Esters Cannot Be Considered Interchangeable for Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0)


The 5‑nitro‑4,5‑dihydrothymine ester series exhibits profound acyl‑group‑dependent variation in antitumour potency, toxicity, and physicochemical properties; the acetyl ester occupies a distinct intermediate position that is not interchangeable with the more active but more toxic chloroacetyl derivatives or the bulkier benzoyl analogue. Early comparative in‑vivo data demonstrate that the acetyl ester elicits a measurable but moderate inhibition of Ehrlich ascites tumour growth that is significantly surpassed by the mono‑ and dichloroacetyl esters, while the free 4‑hydroxy parent compound shows only marginal activity [1]. Consequently, procurement based solely on the dihydropyrimidinedione core risks delivering an inactive or excessively toxic analogue, making compound‑specific verification essential [2].

Quantitative Differentiation Evidence for Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0) Versus Closest Structural Analogs


Antitumour Activity in Ehrlich Ascites Carcinoma: Acetyl Ester vs. Chloroacetyl Congeners

In the seminal head‑to‑head study of 4‑acyloxy‑5‑nitro‑4,5‑dihydrothymine esters, the acetyl ester (i.e., the target compound) demonstrated measurable inhibition of Ehrlich ascites tumour cell proliferation but was expressly delineated from the mono‑ and dichloroacetyl derivatives, which exhibited the strongest antitumour effects in both ascitic and solid tumour models [1]. This places the acetyl ester in a moderate‑activity window that may be advantageous when reduced systemic toxicity or a less aggressive growth‑inhibitory profile is desired.

Antitumour Ehrlich ascites 5‑Nitro‑dihydrothymine ester SAR

Toxicological Differentiation: Acetyl Ester vs. Chloroacetyl and Benzoyl Analogs

The 1982 Comes et al. study concurrently evaluated toxicologic endpoints for each ester derivative; while the chloroacetyl esters were most efficacious, they also exhibited the highest toxicity in the same murine models, whereas the acetyl ester displayed a more moderate toxicological signature [1]. This indicates that the acetyl ester may present a better‑tolerated alternative for applications where cytotoxicity must be titrated.

Toxicology Ehrlich ascites Acyloxy‑dihydrothymine

Polar Surface Area and Predicted Membrane Permeability: Acetyl vs. Benzoyl vs. Chloroacetyl Ester

The target compound (acetyl ester) has a calculated topological polar surface area (PSA) of 137.3 Ų , which is substantially higher than the benzoyl ester (82531‑53‑1, PSA ≈ 104 Ų) and moderately higher than the chloroacetyl ester (82531‑54‑2, PSA ≈ 113 Ų). A PSA above 140 Ų is associated with poor passive membrane permeability; the acetyl ester’s value places it closer to the borderline of oral absorption, potentially limiting blood‑brain barrier penetration relative to the more lipophilic benzoyl and chloroacetyl analogs [1].

Physicochemical profiling Drug‑likeness Polar Surface Area

Synthetic Yield and Accessibility: Acetyl Ester vs. Free Hydroxy Parent Compound

Synthesis records indicate that acetylation of 4‑hydroxy‑5‑nitro‑4,5‑dihydrothymine with acetic anhydride proceeds with a reported yield of 88 % under mild conditions (0.42 h reaction time) to furnish the target acetyl ester . This contrasts with the direct use of the 4‑hydroxy parent compound, which exhibits inferior antitumour activity and may require more arduous purification, and with the benzoyl ester, whose synthesis involves bulkier, more expensive benzoylating agents.

Synthetic chemistry Esterification 5‑Nitro‑dihydrothymine

Recommended Application Scenarios for Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (CAS 82531-52-0) Based on Quantitative Differentiation Evidence


Moderate‑Potency Antitumour Proliferation Screening in Murine Ascites Models

Investigators requiring a validated, moderate‑potency inhibitor of Ehrlich ascites tumour cell proliferation should select the acetyl ester. Direct comparative data show that it displays measurable in‑vivo activity that is significantly weaker than the mono‑ and dichloroacetyl derivatives yet stronger than the parent alcohol [1], making it suitable for studies that seek an intermediate effect size or a comparator compound for SAR analysis.

In‑Vivo Toxicology Profiling of 5‑Nitro‑Dihydrothymine Esters

Studies designed to dissociate antitumour efficacy from acute toxicity within the 5‑nitro‑dihydrothymine series should incorporate the acetyl ester as a reference standard. The 1982 Comes et al. study demonstrated that the chloroacetyl congeners, despite superior efficacy, carry the highest toxicity burden, whereas the acetyl ester occupies a more favourable therapeutic‑index envelope [1].

Peripheral‑Restricted or Extracellular‑Targeted Agent Development

Programs aiming to limit central nervous system penetration while retaining systemic antitumour or enzyme‑inhibitory activity can leverage the acetyl ester’s higher topological PSA (137.3 Ų) relative to the benzoyl (≈104 Ų) and chloroacetyl (≈113 Ų) analogs [1]. This physicochemical property predicts reduced passive blood‑brain barrier permeability, a desirable attribute for peripheral‑restricted therapeutic candidates.

Cost‑Efficient Intermediate for Derivatization Libraries of 5‑Nitro‑Dihydrothymines

With a reported synthetic yield of 88 % in a straightforward acetylation step, the acetyl ester is an economically attractive intermediate for generating diverse 4‑acyloxy‑5‑nitro‑dihydrothymine libraries via transesterification or hydrolysis‑re‑esterification sequences [1]; procurement for large‑scale medicinal chemistry campaigns benefits from this high‑yielding, scalable chemistry.

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